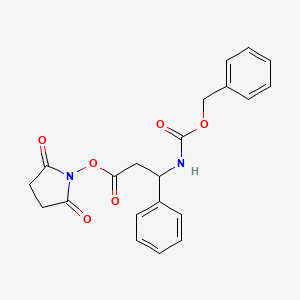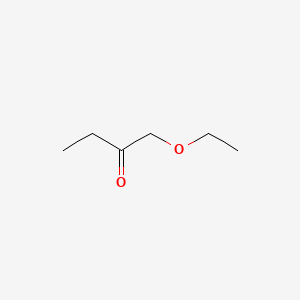
Ethyl ethoxymethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethoxymethyl ketone is an organic compound with the molecular formula C₆H₁₂O₂. It is a ketone characterized by the presence of an ethyl group and an ethoxymethyl group attached to the carbonyl carbon. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl ethoxymethyl ketone can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with formaldehyde in the presence of a base catalyst. The reaction proceeds through aldol condensation, followed by dehydration to yield the desired ketone.
Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of secondary alcohols or through the ozonolysis of alkenes. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl ethoxymethyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this ketone can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Varied products based on the nucleophile used
Applications De Recherche Scientifique
Ethyl ethoxymethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of ethyl ethoxymethyl ketone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethyl ethoxymethyl ketone can be compared with other ketones such as methyl ethyl ketone and acetone:
Methyl Ethyl Ketone (MEK): Similar in structure but lacks the ethoxymethyl group. MEK is widely used as a solvent and in coatings.
Acetone: A simpler ketone with a similar carbonyl group but different substituents. Acetone is commonly used as a solvent and in nail polish removers.
Uniqueness: this compound’s unique structure, with both ethyl and ethoxymethyl groups, provides distinct reactivity and applications compared to other ketones .
Propriétés
Numéro CAS |
76086-05-0 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1-ethoxybutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(7)5-8-4-2/h3-5H2,1-2H3 |
Clé InChI |
FRFMOVPIHHDDPP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
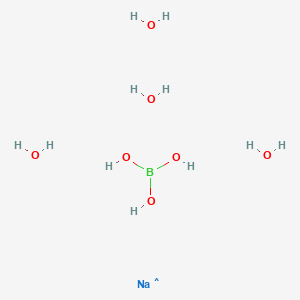
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
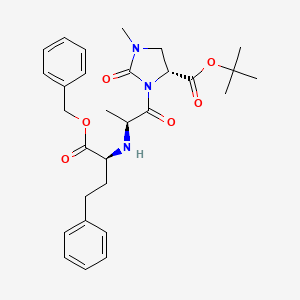
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)

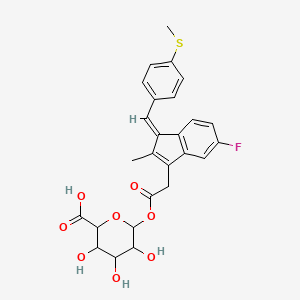
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)

